N-[1-(furan-3-yl)propan-2-yl]pent-4-enamide
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Overview
Description
N-[1-(furan-3-yl)propan-2-yl]pent-4-enamide is an organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities. This compound, in particular, has garnered interest due to its unique structure, which combines a furan ring with a pent-4-enamide moiety, potentially offering diverse chemical reactivity and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(furan-3-yl)propan-2-yl]pent-4-enamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as furan-3-carboxaldehyde and pent-4-enamide.
Formation of Intermediate: The first step involves the reaction of furan-3-carboxaldehyde with a suitable reagent to form an intermediate, such as 1-(furan-3-yl)propan-2-ol.
Amidation Reaction: The intermediate is then subjected to an amidation reaction with pent-4-enamide under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-(furan-3-yl)propan-2-yl]pent-4-enamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions may use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: Corresponding alcohols or amines.
Substitution: Halogenated or nitrated furan derivatives.
Scientific Research Applications
N-[1-(furan-3-yl)propan-2-yl]pent-4-enamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of N-[1-(furan-3-yl)propan-2-yl]pent-4-enamide involves its interaction with specific molecular targets and pathways. The furan ring can interact with biological macromolecules, potentially inhibiting or modulating their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(furan-2-yl)propan-1-ol: A furan derivative with a similar structure but different functional groups.
3-(furan-2-yl)propan-1-ol: Another furan derivative with a different substitution pattern on the furan ring.
Uniqueness
N-[1-(furan-3-yl)propan-2-yl]pent-4-enamide is unique due to its combination of a furan ring with a pent-4-enamide moiety, which may confer distinct chemical reactivity and biological activities compared to other furan derivatives.
Properties
IUPAC Name |
N-[1-(furan-3-yl)propan-2-yl]pent-4-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-3-4-5-12(14)13-10(2)8-11-6-7-15-9-11/h3,6-7,9-10H,1,4-5,8H2,2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMHBFDYOQFSZRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=COC=C1)NC(=O)CCC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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